4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-phenoxyethyl)piperazine-1-carboxamide
CAS No.: 1058205-91-6
Cat. No.: VC11923222
Molecular Formula: C18H22N8O2
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058205-91-6 |
|---|---|
| Molecular Formula | C18H22N8O2 |
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | 4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C18H22N8O2/c1-24-16-15(22-23-24)17(21-13-20-16)25-8-10-26(11-9-25)18(27)19-7-12-28-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,19,27) |
| Standard InChI Key | FSCMBCGRHODHBU-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCCOC4=CC=CC=C4)N=N1 |
| Canonical SMILES | CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCCOC4=CC=CC=C4)N=N1 |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the triazolopyrimidine core and its subsequent attachment to the piperazine moiety. Common methods might involve condensation reactions or coupling reactions facilitated by catalysts.
Potential Biological Activities
Compounds with similar structures have been explored for various biological activities, including antiviral, antibacterial, and anticancer properties. The presence of a piperazine ring often enhances the compound's ability to cross biological membranes, while the triazolopyrimidine core can interact with specific biological targets.
| Potential Activity | Description |
|---|---|
| Antiviral Activity | Interaction with viral enzymes or replication machinery. |
| Antibacterial Activity | Inhibition of bacterial growth or essential enzymes. |
| Anticancer Activity | Inhibition of cell proliferation or induction of apoptosis. |
Research Findings and Challenges
While specific research findings on 4-{3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl}-N-(2-phenoxyethyl)piperazine-1-carboxamide are not available, compounds with similar structures have shown promise in preclinical studies. Challenges include optimizing synthesis routes, improving bioavailability, and reducing potential side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume